molecular formula C18H20BClO3 B1441608 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-57-6

2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B1441608
CAS No.: 2096997-57-6
M. Wt: 330.6 g/mol
InChI Key: JPQZDWJJUVXTGC-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a dioxaborinane ring. This compound is notable for its potential applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the benzyloxy and chlorophenyl groups imparts unique reactivity and stability characteristics, making it a valuable reagent in various chemical transformations.

Biochemical Analysis

Biochemical Properties

2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter gene expression profiles, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the preparation of 4-(benzyloxy)-2-chlorophenol. This can be achieved through the reaction of 4-hydroxy-2-chlorophenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Cyclization to Form the Dioxaborinane Ring: The benzyloxy intermediate is then reacted with bis(pinacolato)diboron under catalytic conditions, often using a palladium catalyst and a base like potassium acetate. The reaction proceeds through a cyclization process to form the dioxaborinane ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Substitution: The benzyloxy and chlorophenyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in various substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation of the boron center.

    Substituted Phenols: Formed through nucleophilic substitution of the benzyloxy or chlorophenyl groups.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is used as a reagent in cross-coupling reactions to form complex biaryl structures. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Biology and Medicine

The compound’s derivatives are explored for their potential biological activities. Boron-containing compounds are known for their enzyme inhibition properties, which can be leveraged in drug discovery and development.

Industry

In the industrial sector, this compound is used in the synthesis of polymers and materials with specific electronic properties. Its ability to form stable carbon-boron bonds makes it valuable in the production of advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boron reagent used in similar cross-coupling reactions.

    4-Formylphenylboronic Acid: Another boron-containing compound with applications in organic synthesis.

    Bis(pinacolato)diboron: A widely used boron reagent in Suzuki-Miyaura coupling.

Uniqueness

2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific structural features, such as the benzyloxy and chlorophenyl groups, which provide distinct reactivity and stability. These features make it particularly useful in forming complex biaryl structures that are challenging to synthesize using simpler boron reagents.

This compound’s versatility and stability make it a valuable tool in both academic research and industrial applications, highlighting its importance in the field of organic chemistry.

Properties

IUPAC Name

2-(2-chloro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BClO3/c1-18(2)12-22-19(23-13-18)16-9-8-15(10-17(16)20)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQZDWJJUVXTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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